Biochemical HPK1 Inhibition: Cross-Study Potency Comparison
Hpk1-IN-34 demonstrates an IC50 of <100 nM against HPK1 kinase activity, as reported in patent WO2019206049A1 [1]. For context, a structurally distinct HPK1 inhibitor described as 'Compound 34' in a separate 2025 publication exhibits an IC50 lower than 5 nM under comparable kinase assay conditions [2]. While a direct head-to-head comparison is not available in a single study, the cross-study data suggests Hpk1-IN-34 is a moderate-potency HPK1 inhibitor, whereas Compound 34 offers >20-fold higher potency.
| Evidence Dimension | HPK1 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | <100 nM |
| Comparator Or Baseline | Compound 34 (a novel HPK1 inhibitor from a 2025 study) with IC50 <5 nM |
| Quantified Difference | >20-fold lower potency for Hpk1-IN-34 compared to Compound 34 |
| Conditions | Biochemical kinase activity assays using recombinant HPK1. |
Why This Matters
This potency differential is critical for experimental design: Hpk1-IN-34 may be suitable as a tool compound where moderate inhibition is desired, while higher-potency inhibitors like Compound 34 are better suited for applications requiring robust target engagement at lower concentrations.
- [1] Xuebin Liao, et al. Hpk1 inhibitors, preparation method and application thereof. Patent WO2019206049A1. View Source
- [2] Wei Huang, et al. Discovery of highly selective and potent HPK1 inhibitors for cancer immunotherapy. Eur J Med Chem. 2025. (PubMed ID: 41197474). View Source
